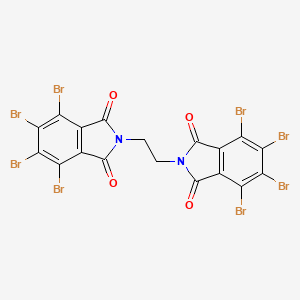

N,N-Ethylene-bis(tetrabromophthalimide)

Description

Properties

IUPAC Name |

4,5,6,7-tetrabromo-2-[2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H4Br8N2O4/c19-7-3-4(8(20)12(24)11(7)23)16(30)27(15(3)29)1-2-28-17(31)5-6(18(28)32)10(22)14(26)13(25)9(5)21/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIZJUDNMOIZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN1C(=O)C2=C(C1=O)C(=C(C(=C2Br)Br)Br)Br)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H4Br8N2O4 | |

| Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024626 | |

| Record name | 1,2-Bis(tetrabromophthalimido)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

951.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-ethylene-bis(tetrabromophthalimide) is a yellow powder. (NTP, 1992), Dry Powder, Off-white or light yellow solid; [HSDB] Yellowish powder; [MSDSonline] | |

| Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2,2'-(1,2-ethanediyl)bis[4,5,6,7-tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene bis(tetrabromophthalimide) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble at 70 °F) (NTP, 1992), Solubility (weight % at 25 °C): <0.01 in water, acetone, methanol, toluene, In water, 3.0X10-9 mg/L at 25 °C /Estimated/ | |

| Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.67 (NTP, 1992) - Denser than water; will sink, Specific gravity: 2.77 | |

| Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.5X10-22 mm Hg at 25 °C /Estimated/ | |

| Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder, Light yellow powder | |

CAS No. |

32588-76-4 | |

| Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Saytex BT 93 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32588-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene bis(tetrabromophthalimide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032588764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2,2'-(1,2-ethanediyl)bis[4,5,6,7-tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Bis(tetrabromophthalimido)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenebis(3,4,5,6-tetrabromophthalimide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(TETRABROMOPHTHALIMIDE)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B14GGF3PP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

835 °F (NTP, 1992), 456 °C | |

| Record name | N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE BIS(TETRABROMOPHTHALIMIDE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7255 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What is N,N-Ethylene-bis(tetrabromophthalimide)

An In-Depth Technical Guide to N,N'-Ethylene-bis(tetrabromophthalimide)

Foreword

N,N'-Ethylene-bis(tetrabromophthalimide) (EBTBP) stands as a significant molecule within the field of polymer science and material safety. As an additive flame retardant, its principal role is to mitigate the flammability of a wide range of polymeric materials, thereby enhancing safety in countless consumer and industrial applications. This guide is intended for researchers, material scientists, and professionals in product development who require a comprehensive technical understanding of EBTBP. We will move beyond a superficial overview to explore its synthesis, mechanism of action, analytical quantification, and toxicological profile, providing field-proven insights grounded in authoritative data.

Molecular Identity and Physicochemical Properties

EBTBP is a brominated organic compound characterized by a high bromine content and exceptional thermal stability, making it a premier choice for high-temperature polymer processing applications.

Nomenclature and Structure

-

Systematic IUPAC Name: 4,5,6,7-tetrabromo-2-[2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione[1]

-

CAS Registry Number: 32588-76-4[2]

-

Common Synonyms: Saytex BT-93, BT-93W, Ethylenebis(tetrabromophthalimide), 1,2-Bis(tetrabromophthalimido)ethane[3][4]

-

Molecular Formula: C₁₈H₄Br₈N₂O₄[2]

The molecular structure consists of two tetrabromophthalimide units linked by an ethylene bridge, a configuration that imparts significant thermal and chemical stability.

Physicochemical Data

The key physical and chemical properties of EBTBP are summarized in the table below. Its high melting point and low water solubility are critical to its performance as an additive flame retardant, ensuring it remains stable and does not leach from the polymer matrix under normal conditions.

| Property | Value | Source(s) |

| Molecular Weight | 951.47 g/mol | [2] |

| Appearance | White to off-white/yellow powder | [1][3] |

| Melting Point | ~446 - 450 °C (835 °F) | [2][3][4] |

| Density | ~2.67 g/cm³ | [3][4] |

| Bromine Content | ~67% (Theoretical) | |

| Water Solubility | Insoluble (<0.1 g/100 mL at 21°C) | [2][3] |

| Vapor Pressure | 2.5 x 10⁻²² mm Hg at 25°C (Estimated) | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 9.80 (Estimated) | [1] |

Synthesis of N,N'-Ethylene-bis(tetrabromophthalimide)

The synthesis of EBTBP is typically achieved through the condensation reaction of tetrabromophthalic anhydride (TBPA) with ethylenediamine (EDA). Several patented methods exist, varying primarily in the choice of solvent and reaction conditions, which can influence the purity and color of the final product.

Primary Synthesis Pathway

The fundamental reaction involves two moles of TBPA reacting with one mole of EDA to form the bis-imide structure. This reaction proceeds via an intermediate amic acid, which then cyclizes upon heating to form the final imide product, releasing two molecules of water.

Caption: Gas-phase radical scavenging mechanism of EBTBP.

Applications in Polymer Systems

EBTBP is an additive flame retardant, meaning it is physically blended with the host polymer rather than chemically reacting with it. [3]Its excellent thermal stability allows it to be compounded into a wide variety of engineering thermoplastics that require high processing temperatures.

Key Applications Include:

-

Polystyrenes: High-Impact Polystyrene (HIPS) and Acrylonitrile Butadiene Styrene (ABS). [3]* Polyolefins: Polyethylene (PE) and Polypropylene (PP). [3]* Thermoplastic Polyesters: Polybutylene Terephthalate (PBT) and Polyethylene Terephthalate (PET). [3]* Polyamides (Nylons) [3]* Polycarbonates (PC) [3]* Elastomers and Rubbers: Including Ethylene Propylene-Diene Terpolymers (EPDM). [3] Causality Insight: The non-blooming and high UV stability of EBTBP are critical for its use in applications like HIPS for electronic enclosures, where surface aesthetics and long-term performance are paramount. [3]Its white color allows for its use in color-sensitive products without significant tinting.

Analytical Methodologies

The quantification of EBTBP in a polymer matrix is essential for quality control, regulatory compliance, and research. The general approach involves extraction of the additive from the polymer followed by chromatographic analysis.

Workflow for Quantification

Caption: Standard workflow for analyzing EBTBP in polymers.

Experimental Protocol: Extraction and HPLC-UV Analysis

This protocol provides a representative method for determining the concentration of EBTBP in a polystyrene matrix.

Objective: To extract and quantify EBTBP from a High-Impact Polystyrene (HIPS) sample.

Materials & Equipment:

-

HIPS sample containing EBTBP.

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), HPLC grade.

-

Methanol, HPLC grade.

-

EBTBP analytical standard.

-

Soxhlet extraction apparatus or ultrasonic bath.

-

Rotary evaporator.

-

Volumetric flasks.

-

Syringe filters (0.45 µm PTFE).

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Reversed-phase C18 column.

Procedure:

-

Sample Preparation: Cryogenically mill or grind the HIPS sample to a fine powder to maximize surface area for extraction. Accurately weigh a known amount (e.g., 1-2 g) of the powdered sample.

-

Extraction:

-

Soxhlet: Place the sample in a cellulose thimble and perform Soxhlet extraction with THF for 6-8 hours.

-

Ultrasonication: Place the sample in a flask with a known volume of DCM. Sonicate in a heated bath (e.g., 60°C) for 1-2 hours. [5]3. Polymer Precipitation: After extraction, transfer the solvent to a beaker. Slowly add an anti-solvent (e.g., methanol) while stirring to precipitate the dissolved polystyrene.

-

-

Isolation of Additive: Filter the mixture to remove the precipitated polymer. Collect the filtrate, which contains the dissolved EBTBP.

-

Concentration & Reconstitution: Reduce the filtrate volume using a rotary evaporator. Quantitatively transfer the residue to a volumetric flask (e.g., 10 mL) and dilute to volume with the mobile phase (e.g., acetonitrile/water mixture).

-

HPLC Analysis:

-

Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

Prepare a series of calibration standards of known EBTBP concentrations.

-

Inject the standards and the sample onto the HPLC system.

-

Analyze using a C18 column with a suitable mobile phase (e.g., isocratic acetonitrile) and detect the analyte using a UV detector at an appropriate wavelength (e.g., 280 nm). [5]7. Quantification: Construct a calibration curve from the standards. Determine the concentration of EBTBP in the sample solution from the curve and calculate the weight percentage in the original polymer sample.

-

Self-Validation: The protocol's trustworthiness is established by running a matrix blank (polymer without EBTBP) to check for interferences and by spiking a known amount of EBTBP standard into a blank matrix and calculating the recovery rate. Good recovery (typically 90-110%) validates the extraction efficiency. [6]

Toxicological and Environmental Profile

The safety and environmental impact of flame retardants are of paramount importance. Extensive reviews have been conducted on EBTBP by various regulatory bodies.

Human Health

-

Acute Toxicity: EBTBP exhibits very low acute oral toxicity, with an LD50 in rats greater than 7500 mg/kg. [7]It is not considered a skin irritant but may cause transient eye irritation. [7][8]* Genotoxicity: It has been found to be non-genotoxic in a range of standard assays (e.g., Ames test). [7]* Chronic Toxicity: Subchronic exposure studies in rats have not revealed remarkable adverse effects. [7]* Overall Assessment: Based on current data, regulatory bodies such as the Government of Canada have concluded that EBTBP is not harmful to human health at current levels of exposure. [9][10]

Environmental Fate

-

Persistence: EBTBP is highly persistent and does not readily biodegrade in soil. [7]* Bioaccumulation: Due to its high molecular weight and very low water solubility, its potential for bioaccumulation in aquatic organisms is considered low. Studies on carp have shown low bioconcentration factors. [3][7]* Environmental Release: Release to the environment may occur during manufacturing or from the disposal of products containing the additive. [7][11]Due to its extremely low vapor pressure, if released to the air, it is expected to exist solely in the particulate phase. [1][11]* Overall Assessment: The Government of Canada has concluded that EBTBP is not entering the environment at levels that are harmful. [9] Expert Insight: While EBTBP itself shows a favorable toxicological profile, a critical consideration for all halogenated flame retardants is the potential formation of polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs) during incomplete combustion or improper incineration of treated materials. [7]Modern waste-to-energy facilities with high-temperature incineration and robust flue gas treatment are designed to mitigate these emissions.

Conclusion

N,N'-Ethylene-bis(tetrabromophthalimide) is a high-performance additive flame retardant valued for its exceptional thermal stability, high bromine content, and favorable safety profile. Its primary mechanism of action is through gas-phase radical quenching, which effectively inhibits the chemistry of fire. The well-established synthesis routes and analytical methods allow for consistent production and quality control. As a result, it remains a critical component for ensuring the fire safety of numerous engineering plastics used in demanding applications. Future research may focus on further elucidating its condensed-phase activity and developing even more sustainable end-of-life options for products containing this and other flame retardants.

References

-

Abdallah, M. A.-E., & Harrad, S. (2017). A rapid method for the determination of brominated flame retardant concentrations in plastics and textiles entering the waste stream. Journal of Separation Science. Available at: [Link]

-

ChemBK. (2024). N,N-Ethylene-Bis(Tetrabromophthalimide). Retrieved from [Link]

-

EAG Laboratories. (n.d.). Determination of flame-retardant materials in plastics using a combination of analytical techniques. Retrieved from [Link]

-

Environment and Climate Change Canada & Health Canada. (2019). Ethylene bis(tetrabromophthalimide) (EBTBP). Retrieved from [Link]

- European Patent Office. (1983). EP0023420B1 - Process for preparing n,n'-(1,2-ethylene)-bis-tetrabromophthalimide.

- European Patent Office. (1993). WO1993025525A1 - Ultra white n,n'-ethylene-bis(tetrabromophthalimide) and its production in acetic acid.

-

Haider, N., & Karlsson, S. (1999). A rapid ultrasonic extraction technique to identify and quantify additives in poly(ethylene). Analyst, 124, 797-800. Available at: [Link]

-

Innovative Polymers. (n.d.). UL 94 Test Standards for Flame Resistance. Retrieved from [Link]

-

KMT Industrial. (n.d.). Flame Retardant Mechanism: A Comprehensive Guide. Retrieved from [Link]

-

MDPI. (2018). An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants. Polymers, 10(11), 1214. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Design and synthesis of novel multi-target tetrabromophthalimides as CBS and Topo-II inhibitors and DNA intercalators. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. PMC. Retrieved from [Link]

-

National Toxicology Program. (1999). Nomination Background: Ethylenebis(tetrabromophthalimide) (CASRN: 32588-76-4). Retrieved from [Link]

-

Protolabs. (2025). UL 94 Classification and Flame-Retardant Plastic Materials. Retrieved from [Link]

-

PubChem. (n.d.). Ethylene bis(tetrabromophthalimide). Retrieved from [Link]

-

Xometry. (2024). Flame Retardant Plastics & UL 94 Flammability Standards. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). N,N'-ethylenebis(3,4,5,6-tetrabromophthalimide) - Substance Information. Retrieved from [Link]

-

Bavarian Polymer Institute. (n.d.). Flame Retardant Polymers. Retrieved from [Link]

-

Chemical Engineering Transactions. (2023). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. 101, 307-312. Available at: [Link]

-

PubMed. (2007). Determination of N,N'-ethylenebisstearamide additive in polymer by normal phase liquid chromatography with evaporative light scattering detection. Retrieved from [Link]

-

ResearchGate. (2019). Research on thermal decomposition kinetics of N,N'-ethylenebis (stearamide). Retrieved from [Link]

-

PIKE Technologies. (n.d.). TGA-FTIR for Material Decomposition Analysis. Retrieved from [Link]

-

Herp, T., et al. (2020). Design Properties for Engineers: Fire Behavior (UL 94) and Limiting Oxygen Index (LOI) of High Performance Polymers. Kunststoff-Profi. Retrieved from [Link]

-

Oreate. (2025). UL94 Flame Retardant Testing Methods. Retrieved from [Link]

-

PubMed. (2006). Investigation of Extraction Procedures and HPLC-DAD/MS for the Determination of the Brominated Flame Retardant Tetrabromobisphenol A bis(2,3-dibromopropylether) in Environmental Samples. Retrieved from [Link]

-

PubMed. (2022). Extraction and quantification of polystyrene nanoplastics from biological samples. Retrieved from [Link]

Sources

- 1. Ethylene bis(tetrabromophthalimide) | C18H4Br8N2O4 | CID 36183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. N,N-ETHYLENE-BIS(TETRABROMOPHTHALIMIDE) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. A rapid ultrasonic extraction technique to identify and quantify additives in poly(ethylene) - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lkt.tf.fau.de [lkt.tf.fau.de]

- 8. eag.com [eag.com]

- 9. Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethylene bis(tetrabromophthalimide) (EBTBP) - Canada.ca [canada.ca]

- 11. UL94 Flame Retardant Testing Methods - Oreate AI Blog [oreateai.com]

Ethylenebistetrabromophthalimide chemical structure and properties

Structure, Synthesis, and Functional Properties in High-Performance Polymers

Executive Summary

Ethylenebistetrabromophthalimide (EBTBP) , widely recognized by the trade designation Saytex BT-93 , represents a pinnacle in brominated flame retardant (BFR) engineering. Unlike lower molecular weight BFRs that suffer from migration (blooming) and UV degradation, EBTBP utilizes a bis-imide structure to deliver exceptional thermal stability (

This guide provides a granular analysis of EBTBP for research and development scientists. It moves beyond basic data sheets to explore the synthesis kinetics, radical-scavenging mechanisms, and the toxicological "size-exclusion" principles that define its safety profile.

Molecular Architecture & Physicochemical Profile[1]

The stability of EBTBP is derived from its symmetry. Two tetrabromophthalimide moieties are bridged by an ethylene group. The aromatic bromine atoms are chemically stable until combustion temperatures are reached, preventing premature degradation during high-heat polymer processing (e.g., extrusion of PBT or PA66).

Table 1: Physicochemical Specifications

| Property | Metric | Structural Implication |

| CAS Registry | 32588-76-4 | N/A |

| Formula | High halogen density for efficiency.[1][2] | |

| Molecular Weight | 951.5 g/mol | Limits bioavailability and migration. |

| Bromine Content | ~67% | High efficiency; lower loading required. |

| Melting Point | 446–450°C | Survives engineering plastic processing. |

| TGA (1% Loss) | 330°C | Onset of volatilization/activation. |

| TGA (5% Loss) | 451°C | Peak active window for flame quenching. |

| Solubility | Insoluble in water/MeOH | Resistant to environmental leaching. |

Synthesis & Manufacturing Pathways

The synthesis of EBTBP is a classic condensation reaction, but achieving high purity (whiteness) requires rigorous control over solvent systems to manage the intermediate amic acid.

Reaction Logic:

-

Nucleophilic Attack: Ethylenediamine (EDA) attacks the carbonyl carbon of Tetrabromophthalic Anhydride (TBPA).

-

Intermediate Formation: Formation of the N,N'-ethylene-bis(tetrabromophthalamic acid).

-

Cyclodehydration: Thermal or chemical dehydration closes the imide rings, releasing water.

Critical Process Control:

-

Solvent Selection: High-boiling non-polar solvents (e.g., Xylene) allow for azeotropic removal of water, driving the equilibrium toward the imide. Alternatively, acidic media (Acetic Acid) can improve product color (whiteness index).

-

Stoichiometry: A slight excess of TBPA is often maintained to prevent unreacted amine groups, which can cause yellowing.

Figure 1: Synthesis Workflow (DOT Visualization)

Caption: Step-wise condensation synthesis of EBTBP emphasizing the critical dehydration step for ring closure.

Mechanism of Action: Radical Scavenging

EBTBP functions primarily in the gas phase . Upon exposure to fire, the molecule decomposes to release bromine radicals.[3] These radicals intercept the high-energy chain carriers of combustion (Hydrogen and Hydroxyl radicals).

The Chemical Cascade:

-

Initiation:

-

H-Abstraction:

-

Radical Trapping (The "Cooling" Step):

By replacing highly reactive

Figure 2: Flame Retardancy Mechanism

Caption: The gas-phase radical trap mechanism where HBr acts as the primary inhibitor of combustion propagation.

Toxicological & Environmental Profile (ADME Context)

For professionals in drug development and toxicology, EBTBP presents a case study in safety via molecular bulk . Unlike smaller halogenated compounds (e.g., DEHP or lower PBDEs), EBTBP's biological interaction is limited by its size.

-

Absorption (Bioavailability): The molecular weight (951 Da) and extreme lipophilicity (LogP > 9) effectively prevent passive transport across gastrointestinal membranes. It violates Lipinski’s Rule of 5, resulting in negligible oral bioavailability.

-

Distribution: Due to poor absorption, systemic distribution is minimal. Studies have shown low bioaccumulation factors (BCF) in aquatic species compared to smaller BFRs.

-

Metabolism: The aromatic C-Br bonds are highly stable and resistant to enzymatic hydrolysis by liver cytochrome P450 systems.

-

Excretion: Primary route of elimination is fecal (unabsorbed parent compound).

Regulatory Status: EBTBP is generally considered a low-hazard substance.[4] It is listed in the ECHA database with no specific hazard classification for acute toxicity, mutagenicity, or reproductive toxicity, largely due to this lack of bioavailability [1, 3].

Analytical Protocols

Quantifying EBTBP is challenging due to its insolubility. Standard HPLC methods for drugs will fail. The following protocols are field-validated for polymer additives.

Protocol A: Thermogravimetric Analysis (TGA) - Purity & Stability

Use Case: Quality Control and degradation onset determination.

-

Instrument: TGA (e.g., TA Instruments Q500).

-

Atmosphere: Nitrogen (inert) at 50 mL/min.

-

Ramp: 10°C/min from Ambient to 700°C.

-

Acceptance Criteria:

-

Weight loss < 1% at 300°C.

-

Onset of rapid decomposition (

) > 440°C.

-

Protocol B: High-Temperature HPLC - Content Analysis

Use Case: Quantifying EBTBP in a polymer matrix. Note: Requires high-temperature column oven to maintain solubility.

-

Sample Prep:

-

Cryo-mill polymer sample to fine powder.

-

Extract with boiling Toluene or Xylene (Reflux 2 hours).

-

Precipitate polymer by adding cold Methanol (EBTBP remains in solution, polymer crashes out).

-

Filter (0.45 µm PTFE).

-

-

HPLC Conditions:

-

Column: Agilent Zorbax Eclipse XDB-C18 (or equivalent high-carbon load).

-

Mobile Phase: Isocratic Acetonitrile:Tetrahydrofuran (80:20).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 60°C (Critical to prevent precipitation in column).

-

Detection: UV at 235 nm (Absorption of the phthalimide ring).

-

References

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier: N,N'-ethylenebis(3,4,5,6-tetrabromophthalimide).[5] Retrieved from [Link]

-

Albemarle Corporation. (2020). Saytex BT-93 Flame Retardant Technical Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 36183, Ethylene bis(tetrabromophthalimide). Retrieved from [Link]

-

Pettigrew, A. (1993). Halogenated Flame Retardants.[1][3][5][6] In Kirk-Othmer Encyclopedia of Chemical Technology.[1] Wiley.[5]

-

Government of Canada. (2019). Screening Assessment: Certain Organic Flame Retardants Substance Grouping - EBTBP. Retrieved from [Link][4][5][7][8]

Sources

- 1. Ethylene bis(tetrabromophthalimide) | C18H4Br8N2O4 | CID 36183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Ethylenebistetrabromophthalimide Cas No.:32588-76-4 of China Manufacturer [zxchem.com]

- 4. Ethylene bis(tetrabromophthalimide) (EBTBP) - Canada.ca [canada.ca]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. CAS NO. 32588-76-4 GOYENCHEM-EBTBP ethylenebistetrabromophthalimide - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

- 7. redox.com [redox.com]

- 8. WO1993025525A1 - Ultra white n,n'-ethylene-bis(tetrabromophthalimide) and its production in acetic acid - Google Patents [patents.google.com]

Thermal Stability and Degradation Profile of Brominated Phthalimides

Technical Guide 04-B: Structure-Property Relationships & Analytical Protocols

Executive Summary: The Dichotomy of Stability

In the analysis of brominated phthalimides, a critical distinction must be drawn immediately between N-brominated and Ring-brominated species. These two classes exhibit diametrically opposed thermal behaviors due to the bond dissociation energy (BDE) differences between the Nitrogen-Bromine (N-Br) and Carbon-Bromine (C-Br) bonds.

-

Class A: Ring-Brominated Phthalimides (e.g., Ethylene bis(tetrabromophthalimide) - EBTBP).

-

Role: Flame retardants (Saytex BT-93 type), engineering plastic additives.[1]

-

Profile: Exceptionally high thermal stability (

). Designed to survive polymer extrusion without degradation.

-

-

Class B: N-Brominated Phthalimides (e.g., N-Bromophthalimide - NBP).

-

Role: Reagents for allylic bromination, oxidative intermediates.

-

Profile: Thermally labile (

). Designed to release bromine radicals (

-

This guide provides the protocols to characterize these materials, focusing on kinetic stability, degradation products, and safety thresholds.

Structural Chemistry & Thermal Physics

The thermal fate of a brominated phthalimide is dictated by the weakest bond in the scaffold.

Bond Dissociation Energy (BDE) Analysis

-

N-Br Bond (Class B): The BDE is approximately 200–220 kJ/mol . This bond is polar and susceptible to both homolytic fission (radical mechanism) and heterolytic fission (ionic mechanism). Thermal stress causes rapid release of

, often explosively if confined. -

Aryl C-Br Bond (Class A): The BDE is approximately 280–320 kJ/mol . The electron-withdrawing nature of the tetrabromo-substituted ring reinforces the imide structure, raising the melting point and decomposition onset significantly.

Degradation Mechanisms

The following diagram illustrates the divergent degradation pathways for these two classes.

Figure 1: Divergent thermal degradation pathways. Class A acts as a flame retardant via HBr release; Class B acts as a radical initiator.

Analytical Methodologies (Self-Validating Protocols)

Protocol 3.1: High-Fidelity TGA for Stability Profiling

Objective: Determine

Reagents & Equipment:

-

Instrument: TGA/DSC Synchronous Analyzer (e.g., TA Instruments SDT or Mettler Toledo).

-

Crucibles: Alumina (

) (Preferred for high heat) or Platinum (Use caution: Br can corrode Pt at high temps; use disposable liners). -

Purge Gas: High-purity Nitrogen (

) at 50 mL/min.

Step-by-Step Workflow:

-

Baseline Correction (Critical): Run an empty crucible using the exact temperature program before the sample run. Subtract this baseline to correct for buoyancy effects, which are significant at high temperatures (>400°C).

-

Sample Loading: Load 10–15 mg of sample.

-

Note: For N-bromo compounds, use <5 mg due to potential rapid expansion/exotherm.

-

-

Equilibration: Hold at 30°C for 5 minutes to stabilize the microbalance.

-

Ramp Segment: Heat from 30°C to 800°C at 10°C/min .

-

Oxidative Switch (Optional): At 800°C, switch gas to Air/Oxygen to burn off carbonaceous char. This quantifies the "organic vs. inorganic" content.

Protocol 3.2: Iso-Conversional Kinetic Analysis (The Kissinger Method)

Objective: Calculate the Activation Energy (

Theory:

The Kissinger equation relates the heating rate (

Workflow:

-

Prepare 3 separate samples of the same mass (±0.1 mg).

-

Run TGA at three distinct heating rates: 5, 10, and 20 °C/min .

-

Extract the peak derivative temperature (

) for each run. -

Plot

vs -

Validation: The slope of the line is

. A linearity (

Data Analysis & Interpretation

The following table summarizes typical thermal profiles for the two distinct classes of brominated phthalimides.

Table 1: Comparative Thermal Properties

| Property | N-Bromophthalimide (Reagent) | Ethylene bis(tetrabromophthalimide) (FR) |

| CAS Number | 2439-85-2 | 32588-76-4 |

| Melting Point ( | 207°C (often accompanied by decomp) | ~450–460°C |

| 1% Mass Loss ( | ~160°C | ~350°C |

| 5% Mass Loss ( | ~190°C | ~410°C |

| Peak Decomp ( | 210°C | 438°C |

| Main Volatiles | ||

| Char Yield (600°C) | < 5% | > 80% (in |

| Primary Risk | Explosion/Runaway Exotherm | Persistent Environmental Pollutants (if burned) |

Experimental Workflow Diagram

Figure 2: Integrated thermal analysis workflow for characterizing degradation kinetics and evolved gases.

Case Studies & Applications

Case Study A: Process Safety in Pharma Intermediates

A process chemistry team attempted to dry a wet cake of N-bromophthalimide at 80°C under vacuum.

-

Observation: The material turned yellow/orange and lost potency.

-

Root Cause: Thermal instability of the N-Br bond. Even at 80°C, prolonged exposure facilitates homolytic cleavage.

-

Correction: Vacuum drying must be conducted at

. TGA data confirms that mass loss onset begins as low as 100°C if heating rate is slow (isothermal hold).

Case Study B: Extrusion of High-Impact Polystyrene (HIPS)

A formulation scientist used EBTBP (Saytex BT-93) in HIPS extrusion at 280°C.

-

Requirement: The additive must not degrade during the 2-minute residence time in the extruder.

-

Validation: TGA isothermal hold at 300°C for 30 minutes showed <0.1% mass loss. This confirms EBTBP is suitable for high-temperature engineering plastics, unlike lower-grade brominated aliphatic retardants.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 75542, N-Bromophthalimide. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: Ethylene bis(tetrabromophthalimide). Retrieved from [Link]

-

Albemarle Corporation. (2020). SAYTEX® BT-93 Flame Retardant Technical Data Sheet. Retrieved from [Link](Note: General landing page provided as deep links to TDS often expire; verify specific product codes).

-

Setaram Instrumentation. (2021). Thermal Stability of Polymers: Application Note. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). N-Bromophthalimide Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Photochemical Dynamics and Stabilization of N,N-Ethylene-bis(tetrabromophthalimide) in Engineering Thermoplastics

Executive Summary & Chemical Architecture

N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP), widely known by the trade name Saytex® BT-93 , represents a premier class of brominated flame retardants (BFRs). Unlike ubiquitous diphenyl oxide derivatives (e.g., DecaBDE), EBTBP utilizes an imide-functionalized aromatic structure linked by an ethylene bridge.

This guide addresses the critical challenge in deploying EBTBP: UV-induced photodegradation . While EBTBP offers superior UV stability compared to brominated diphenyl ethers, it is not immune to photolysis. Understanding the quantum yield of C-Br scission and its interaction with the polymer matrix (HIPS, PBT, Polyolefins) is essential for designing robust, non-yellowing formulations.

Structural Advantage

The chemical structure (Figure 1) dictates its performance:

-

Aromatic Bromine: High bond dissociation energy relative to aliphatic bromine, providing thermal stability (

). -

Imide Ring: Electron-withdrawing carbonyl groups stabilize the aromatic ring but can act as chromophores in the UV-A region.

-

Ethylene Bridge: The aliphatic linkage (

) is the structural pivot point, providing flexibility but serving as a potential site for radical attack.

Mechanistic Deep Dive: Photodegradation Pathways

The yellowing of EBTBP-modified polymers is not a simple discoloration; it is a symptom of radical-mediated matrix degradation.

The Primary Event: Homolytic Fission

Upon exposure to UV radiation (specifically 290–350 nm), the aromatic C-Br bond undergoes homolytic fission. Although the phthalimide group stabilizes the molecule, high-energy photons exceed the bond dissociation energy (~280 kJ/mol) of the C-Br bond.

The Propagation Cycle (The "Antenna Effect")

The bromine radical (

-

Abstraction:

(Polymer Radical) -

Oxidation:

The formation of HBr is the critical secondary threat. HBr is autocatalytic; it degrades the polymer and, crucially, deactivates basic light stabilizers .

Visualization of the Pathway

Figure 1: Photochemical degradation pathway of EBTBP in a polymer matrix, highlighting the generation of HBr and subsequent matrix degradation.

Stabilization Strategies: The HALS/Acid Antagonism

As researchers, we cannot stop the primary photolysis of C-Br bonds entirely. We must manage the consequences. The industry standard approach involves a synergistic blend of UV Absorbers (UVA) and Hindered Amine Light Stabilizers (HALS).

The Critical Failure Mode: HALS Deactivation

Standard HALS (e.g., TMP-based) are basic. When EBTBP degrades and releases HBr, an acid-base reaction occurs:

This salt formation permanently deactivates the HALS, rendering the polymer unprotected.

The Solution: NOR HALS & Acid Scavengers

To stabilize EBTBP formulations effectively, one must use:

-

Non-Basic HALS (NOR HALS): These hindered amines (N-alkoxy) have reduced basicity and resist protonation by HBr.

-

Acid Scavengers: Metal stearates (e.g., Calcium Stearate) or hydrotalcites (DHT-4A) must be added to neutralize HBr before it attacks the HALS.

Experimental Protocols for Stability Validation

Trustworthiness in data comes from rigorous, reproducible testing. The following protocol is designed to isolate the UV performance of the flame retardant from processing artifacts.

Sample Preparation (Twin-Screw Extrusion)

-

Matrix: High-Impact Polystyrene (HIPS) or PBT.[1][2][3][4][5]

-

Loading: 12% EBTBP (typical V-0 loading).

-

Synergist: 4% Antimony Trioxide (

). -

Control: 12% DecaBDE (for comparative baseline).

-

Process Temp: Keep

to prevent thermal pre-degradation.

Accelerated Weathering Protocol (ASTM G154 / ISO 4892)

Do not rely on outdoor weathering for development; it is too variable. Use Xenon-arc or Fluorescent UV.

-

Equipment: QUV Weatherometer or Xenon Arc.

-

Cycle:

-

Irradiation: 0.89 W/

@ 340nm. -

Temp:

(Black Panel). -

Duration: 300 hours (Screening) / 1000 hours (Validation).

-

Condensation cycle: 4 hours @

(dark).

-

Analytical Workflow

Figure 2: Standardized experimental workflow for validating UV stability in FR polymers.

Comparative Data Analysis

The following table summarizes typical performance data. EBTBP consistently outperforms DecaBDE in color stability (

Table 1: Comparative UV Stability in HIPS Matrix (300 Hours Xenon Arc)

| Property | EBTBP Formulation | DecaBDE Formulation | Unstabilized HIPS |

| Initial Color (YI) | 12.0 | 14.5 | 5.0 |

| 3.5 | 12.8 | 8.0 | |

| 8.2 | 24.5 | 18.0 | |

| Gloss Retention (%) | 85% | 40% | 60% |

| Surface Bloom | None | Visible | None |

Note: Data represents typical values for HIPS V-0 formulations containing 4%

References

-

Albemarle Corporation. (2023). SAYTEX® BT-93 Flame Retardant Technical Data Sheet. Retrieved from [Link]

-

National Institutes of Health (NIH). (1999).[3] Toxicological Summary for Ethylenebis(tetrabromophthalimide). Retrieved from [Link]

-

Gijsman, P. (2008). Photochemistry and photophysics of polymer materials: Degradation and stabilization of brominated flame retarded polymers. Polymer Degradation and Stability.[1][2][6][7]

-

European Chemicals Agency (ECHA). (2023). Substance Information: N,N'-ethylenebis(3,4,5,6-tetrabromophthalimide).[3] Retrieved from [Link]

Sources

Technical Guide: Environmental Fate & Persistence of Ethylenebis(tetrabromophthalimide)

Topic: Environmental Fate and Persistence of Ethylenebis(tetrabromophthalimide) (EBTBP) Content Type: Technical Guide / Whitepaper Audience: Researchers, Environmental Scientists, and Drug/Chemical Development Professionals

Executive Summary

Ethylenebis(tetrabromophthalimide) (EBTBP), commonly identified by the trade names Saytex BT-93 or BT-93W, is a high-molecular-weight brominated flame retardant (BFR). Unlike lower-molecular-weight BFRs (e.g., PBDEs) that exhibit high bioaccumulation potential, EBTBP presents a unique environmental profile: high persistence coupled with low bioaccumulation .

This guide analyzes the physicochemical drivers governing EBTBP’s environmental behavior.[1] The compound’s extreme hydrophobicity (Log Kow > 9) dictates rapid partitioning into sediment and soil organic matter, effectively immobilizing it in the aquatic compartment. While resistant to biotic degradation, EBTBP is susceptible to photolytic debromination in surface media, generating lower-brominated congeners that may possess distinct toxicological profiles.

Physicochemical Profile & Environmental Implications[1][2][3][4][5][6]

The fate of EBTBP is deterministically ruled by its molecular size and lipophilicity. Researchers must understand these parameters to predict transport and design extraction protocols.

Table 1: Key Physicochemical Properties of EBTBP

| Property | Value (Approx.) | Environmental Implication |

| Molecular Weight | 951.5 g/mol | Limits membrane permeability; reduces bioavailability. |

| Log Kow | ~9.8 (Estimated) | Drives strong sorption to sediment/sludge; negligible dissolved phase concentration. |

| Water Solubility | < 1 µg/L (Insoluble) | Transport occurs via suspended particulate matter (SPM), not solution. |

| Vapor Pressure | < 1 × 10⁻⁷ Pa | Volatilization from water/soil is negligible; atmospheric transport is particle-bound. |

| Physical State | White/Off-white powder | High melting point (>450°C) indicates thermal stability, complicating GC-MS analysis. |

Expert Insight: The high Log Kow suggests EBTBP should bioaccumulate. However, the "molecular cutoff" theory applies here: the molecule’s steric bulk (cross-sectional diameter > 9.5 Å) prevents passive diffusion across gill or intestinal membranes, resulting in low Bioconcentration Factors (BCF < 10) in aquatic species like carp.

Environmental Transport & Partitioning[1][5]

EBTBP enters the environment primarily through dust emissions from manufacturing or abrasion of consumer plastics (e.g., HIPS, thermoplastics). Once released, its fate is governed by particulate dynamics .

Partitioning Dynamics

-

Aquatic Systems: EBTBP rapidly partitions from the water column to suspended solids and settles into the sediment bed. It acts as a "sink" contaminant.

-

Terrestrial Systems: Strong binding to soil organic carbon (Koc) limits leaching into groundwater. Mobility is restricted to soil erosion events.

-

Atmospheric: Exists almost exclusively in the particulate phase. Long-range transport is possible only via fine particulate matter (PM2.5) drift.

Visualization: Environmental Fate Conceptual Model

The following diagram illustrates the vector flow of EBTBP from source to sink, highlighting the critical role of sedimentation.

Caption: Conceptual model of EBTBP fate showing rapid partitioning to sediment and soil sinks due to high hydrophobicity.[2]

Persistence & Degradation Mechanisms[5]

EBTBP is classified as highly persistent . Standard OECD 301 biodegradation tests typically show <1% degradation over 28 days. However, abiotic pathways provide a route for transformation.

Photolytic Debromination

While thermally and hydrolytically stable, EBTBP contains Carbon-Bromine (C-Br) bonds susceptible to UV cleavage.

-

Mechanism: Homolytic fission of the C-Br bond under UV irradiation (sunlight).

-

Pathway: Stepwise debromination (loss of Br atoms) leads to hepta-, hexa-, and penta-brominated derivatives.

-

Significance: Lower brominated products may become more bioavailable and mobile than the parent compound.

Hydrolysis

The phthalimide linkage is theoretically susceptible to hydrolysis, potentially yielding tetrabromophthalic acid (TBPA) and ethylenediamine. However, due to extreme insolubility, this reaction is kinetically negligible in environmental conditions.

Visualization: Degradation Pathway

Caption: Primary degradation pathways: Stepwise photolytic debromination and theoretical (slow) hydrolysis to TBPA.

Analytical Methodologies

Detecting EBTBP in environmental matrices is challenging.[3] The compound's thermal instability precludes standard Gas Chromatography (GC) methods often used for other BFRs (like PCBs), as EBTBP degrades in the injection port or column.

Recommended Protocol: LC-APPI-MS/MS

Liquid Chromatography with Atmospheric Pressure Photoionization (LC-APPI) is the gold standard. Electrospray Ionization (ESI) can be used but often yields lower sensitivity for this non-polar molecule.

Step-by-Step Sediment Extraction Protocol

-

Sample Preparation: Freeze-dry sediment and sieve (<250 µm) to homogenize.

-

Extraction (SLE):

-

Mix 5g sediment with diatomaceous earth.

-

Extract using Toluene or Dichloromethane (DCM) via Pressurized Liquid Extraction (PLE) or Soxhlet (16 hours). Note: Toluene is preferred for solubility.

-

-

Cleanup:

-

Acid Digestion: Treat extract with concentrated H₂SO₄ to remove lipids (EBTBP is acid-stable).

-

Solid Phase Extraction (SPE): Pass through a Silica gel or Florisil cartridge. Elute with Hexane:DCM (1:1).

-

-

Instrumental Analysis (LC-MS/MS):

-

Column: C18 Reverse Phase (short column, e.g., 50mm, to reduce backpressure and retention time).

-

Mobile Phase: Methanol/Water or Acetonitrile/Water gradient.

-

Ionization: APPI (Negative Mode) or ESI (Negative Mode).

-

MRM Transitions: Monitor parent ion [M-H]⁻ or specific bromide cluster fragments (e.g., m/z 79 and 81).

-

Visualization: Analytical Workflow

Caption: Optimized analytical workflow prioritizing LC-MS to prevent thermal degradation common in GC methods.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 36183, Ethylene bis(tetrabromophthalimide). Retrieved from [Link]

-

Environment and Climate Change Canada. (2019). Screening Assessment: Certain Organic Flame Retardants Substance Grouping - EBTBP. Retrieved from [Link][1][4][5][6]

-

U.S. EPA. (2015). TSCA Work Plan Chemical Technical Supplement – Physicochemical Properties and Environmental Fate of the Brominated Phthalates. Retrieved from [Link]

-

ResearchGate. (2025). Environmental Occurrence of Emerging and Legacy Brominated Flame Retardants Near Suspected Sources in Norway.[4] Retrieved from [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapidly detecting tetrabromobisphenol A in soils and sediments by paper spray ionization mass spectrometry combined with isotopic internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethylene bis(tetrabromophthalimide) | C18H4Br8N2O4 | CID 36183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Comprehensive Toxicological and Safety Assessment of N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP)

Executive Summary & Chemical Identity

N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP), widely known by the trade name Saytex BT-93 , is a high-molecular-weight brominated flame retardant (BFR). Unlike lower molecular weight BFRs (e.g., PBDEs), EBTBP exhibits exceptional thermal stability and resistance to blooming.

For researchers and drug development professionals, EBTBP presents a unique profile: it is a high-production volume chemical with low bioavailability . Its safety profile is defined not by intrinsic toxicity, but by its physical persistence and insolubility, which complicates standard toxicological assay preparation.

Physicochemical Constraints for Biological Assays

The primary challenge in handling EBTBP in a laboratory setting is its extreme insolubility. Standard solvent vehicles (DMSO, Methanol, Water) are ineffective, requiring specific suspension protocols for in vivo or in vitro dosing.

| Property | Value | Implication for Research |

| CAS Number | 32588-76-4 | Primary identifier for regulatory dossiers. |

| Molecular Weight | 951.47 g/mol | Limits transmembrane transport; reduces bioavailability. |

| Melting Point | 446–456 °C | Extremely stable; resistant to thermal degradation. |

| Water Solubility | < 0.01% (Insoluble) | Critical: Cannot be dissolved for standard aqueous assays. |

| Organic Solubility | Insoluble (Acetone, Toluene, MeOH) | Requires suspension/emulsion for dosing vehicles. |

| Appearance | Light yellow/off-white powder | High potential for electrostatic dust generation. |

Toxicological Profile

Data synthesized from ECHA Registration Dossiers and National Toxicology Program (NTP) summaries.

EBTBP is characterized by low acute toxicity across all standard routes of exposure. This is mechanistically attributed to its high molecular weight (>900 Da) and steric bulk, which prevent significant absorption across biological membranes (the "Lipinski Rule of 5" violation).

Acute & Chronic Toxicity Data

| Endpoint | Species | Result | Classification |

| Acute Oral LD50 | Rat | > 7,500 mg/kg | Non-Toxic |

| Acute Dermal LD50 | Rabbit | > 2,000 mg/kg | Non-Toxic |

| Inhalation LC50 | Rat | Mild toxicity observed | Low Risk (Dust Irritant) |

| Skin Irritation | Rabbit | Non-irritating | Negative |

| Eye Irritation | Rabbit | Mild (Draize Score: 3.0 @ 1hr) | Transient Irritant |

| Genotoxicity (Ames) | S. typhimurium | Negative | Non-Mutagenic |

| Carcinogenicity | Rat (2-year) | No evidence | Not Classified |

Mechanistic Insight: The "Inert Dust" Effect

While chemically non-reactive, EBTBP poses a mechanical risk. Inhalation studies indicate that adverse effects (dyspnea) are likely caused by physical obstruction of alveolar macrophages or physical irritation of the respiratory tract rather than chemical cytotoxicity.

ADME: Absorption, Distribution, Metabolism, Excretion

Understanding the pharmacokinetics of EBTBP is vital for interpreting bioaccumulation studies. The molecule acts largely as an inert transit agent through the gastrointestinal (GI) tract.

Validated ADME Pathway

-

Absorption: Negligible. The bulky brominated phthalimide structure hinders passive diffusion.

-

Metabolism: Minimal. No major oxidative metabolites have been isolated in standard rat microsome assays.

-

Excretion: Primarily fecal.[1]

-

Feces: ~65% of administered dose (unchanged).[1]

-

Urine: ~15% (likely low-MW impurities or breakdown products, not parent compound).

-

Bioaccumulation: Low potential compared to PBDEs, but trace retention observed in liver and kidney tissues.

-

Figure 1: Pharmacokinetic fate of EBTBP showing fecal excretion as the dominant pathway due to poor oral bioavailability.

Experimental Protocols: Handling & Dosing

Because EBTBP cannot be dissolved, researchers must use suspension mechanics for accurate dosing.

Protocol: Preparation of Homogeneous Dosing Suspension

Objective: Create a stable suspension for oral gavage (rat/mouse) at 100 mg/kg. Vehicle: Corn Oil or 1% Carboxymethylcellulose (CMC).

-

Weighing: Weigh EBTBP powder inside a static-controlled weigh boat. Note: The powder is electrostatic; use an anti-static gun if available.

-

Wetting: Transfer powder to a glass vial. Add a small volume (10% of total) of the vehicle (e.g., Corn Oil) and triturate with a glass rod to break up clumps.

-

Dispersion: Add the remaining vehicle.

-

Sonication (Critical Step): Probe sonicate for 60 seconds (pulsed: 10s on, 10s off) to disperse aggregates. Do not use bath sonication; it is insufficient for this density.

-

Dosing: Vortex immediately before drawing into the gavage needle. The suspension is unstable and will settle within minutes.

Occupational Hygiene & Safety Standards

For laboratory personnel, the primary risk is inhalable dust . EBTBP is not a volatile organic compound (VOC) but qualifies as a "Particulate Not Otherwise Classified" (PNOC).

Exposure Limits (OELs)

-

OSHA/ACGIH: No specific listing.

-

Recommended Limit (PNOC):

Hierarchy of Controls Workflow

To ensure safety during weighing and processing, follow this control hierarchy:

Figure 2: Occupational safety hierarchy for handling EBTBP powder, prioritizing engineering controls over PPE.

Spill Cleanup Procedure

Do NOT dry sweep. Dry sweeping generates airborne dust.

-

Dampen: Mist the spill area with water or a water/surfactant mix.

-

Absorb: Wipe with damp paper towels or use an inert absorbent (vermiculite).

-

Disposal: Place in a sealed container labeled "Non-Hazardous Chemical Waste" (unless contaminated with other solvents).

References

-

National Toxicology Program (NTP). (1992).[3] Chemical Repository Summary: N,N-Ethylene-bis(tetrabromophthalimide).[1][3][4] National Institutes of Health.[1][3] [Link]

-

European Chemicals Agency (ECHA). (2023). Registration Dossier for N,N'-ethylenebis(3,4,5,6-tetrabromophthalimide). EC Number 251-118-6.[5] [Link][3]

-

Government of Canada. (2019). Screening Assessment: Ethylene bis(tetrabromophthalimide) (EBTBP). Environment and Climate Change Canada. [Link]

-

Albemarle Corporation. (2019).[1][5] Saytex BT-93 Flame Retardant Technical Data Sheet.[Link] (Note: Direct deep links to TDS often expire; referenced via supplier portal).

Sources

Methodological & Application

Application Note: High-Performance Flame Retardancy in Polypropylene using N,N-Ethylene-bis(tetrabromophthalimide)

[1]

Executive Summary

Polypropylene (PP) is a highly combustible thermoplastic with a limiting oxygen index (LOI) of approximately 17-18%, making it prone to rapid ignition and dripping. This guide details the application of N,N-Ethylene-bis(tetrabromophthalimide) (EBTBP), a premium brominated flame retardant (BFR), to achieve UL94 V-0 ratings in PP.

Unlike legacy additives such as DecaBDE, EBTBP offers exceptional thermal stability (

Material Profile & Mechanism of Action[2]

Chemical Identity[1]

-

Chemical Name: N,N-Ethylene-bis(tetrabromophthalimide)[1][2][3]

-

Common Trade Names: Saytex BT-93 (Albemarle), Uniplex FR 93.

-

Physical State: White to off-white powder.

-

Key Property: High melting point (~450°C). Crucial Note: EBTBP does not melt during standard PP processing temperatures (200–230°C). It functions as a solid filler, requiring high-shear dispersive mixing.

Mechanism: The Radical Trap & Synergism

EBTBP functions primarily in the gas phase . Upon combustion, the carbon-bromine bonds scission to release active bromine radicals (

To achieve high efficiency, EBTBP is almost universally used with Antimony Trioxide (Sb₂O₃) .

-

Acid Release: EBTBP releases HBr.

-

Synergist Activation: HBr reacts with Sb₂O₃ to form Antimony Tribromide (

). -

Flame Scouring:

is a heavy, volatile gas that blankets the flame and scavenges radicals more effectively than HBr alone.

Figure 1: The synergistic mechanism of EBTBP and Antimony Trioxide in interrupting the combustion cycle.

Formulation Protocols

The following formulations are starting points. Optimization is required based on the specific Melt Flow Index (MFI) of the base resin.

Formulation Strategy (Weight %)

| Component | Role | UL94 V-2 Target | UL94 V-0 Target |

| Polypropylene (Homopolymer) | Base Matrix | Balance | Balance |

| EBTBP (Saytex BT-93) | Flame Retardant | 4.0% – 6.0% | 18.0% – 22.0% |

| Antimony Trioxide (Sb₂O₃) | Synergist | 1.5% – 2.0% | 6.0% – 8.0% |

| Talc / Glass Fiber | Reinforcement | Optional | Optional (Note 1) |

| Antioxidant (Phenolic) | Process Stabilizer | 0.1% | 0.2% |

| Antioxidant (Phosphite) | Process Stabilizer | 0.1% | 0.2% |

| Metal Stearate (Ca/Zn) | Lubricant/Acid Scavenger | 0.2% | 0.5% |

Note 1: If using Glass Fiber (GF), the "wicking effect" increases flammability. You must increase the FR loading by approximately 20% relative to the unreinforced grade (e.g., move to 22-25% EBTBP).

Critical Formulation Ratios

-

Br : Sb Ratio: Maintain a ratio of roughly 3:1 (Bromine to Antimony atoms). By weight, this translates to roughly 3 parts EBTBP to 1 part Sb₂O₃.

-

Stabilization: EBTBP is thermally stable, but the high shear required to disperse it can degrade the PP chain. A robust antioxidant package (e.g., Irganox 1010 + Irgafos 168) is mandatory.

Processing Protocol: Compounding

Since EBTBP does not melt, dispersive mixing is the critical success factor. Poor dispersion leads to agglomerates, which act as stress concentrators (reducing impact strength) and cause inconsistent flammability results.

Equipment Requirements

-

Extruder: Co-rotating Twin-Screw Extruder (L/D ratio

36:1 recommended). -

Feeders: Gravimetric split-feeding is preferred.

-

Main Throat: PP Pellets + Stabilizers.

-

Side Feeder (Downstream): EBTBP + Sb₂O₃ powder mixture. (Prevents excessive wear and screw slippage in the melting zone).

-

Temperature & Shear Profile

-

Zone 1-2 (Feeding): 160°C – 180°C (Ensure melting of PP).

-

Zone 3-6 (Mixing): 190°C – 210°C.

-

Die Head: 210°C – 220°C.

-

Melt Temp: Do not exceed 250°C. While EBTBP is stable to 450°C, the PP matrix will degrade, and the carrier wax of the synergist (if masterbatched) may volatilize.

Workflow Diagram

Figure 2: Compounding workflow emphasizing the transition from raw material to validated specimen.

Validation & Characterization

Every batch must be self-validated using the following hierarchy of tests.

Flammability Testing[8]

-

UL 94 Vertical Burn (ASTM D3801):

-

Specimen: 125 x 13 x 3.2 mm (and 1.6 mm).

-

Target: V-0 (Burning stops within 10 seconds; no flaming drips).

-

Failure Mode: If flaming drips occur, increase Sb₂O₃ slightly or check for poor dispersion (agglomerates act as wicks).

-

-

Limiting Oxygen Index (LOI) (ASTM D2863):

-

Pure PP: ~17.5%.

-

Target for V-0: > 28%.

-

Mechanical Impact (The Trade-off)

Adding 25-30% solid filler (EBTBP + Sb₂O₃) significantly reduces impact strength.

-

Izod Impact (Notched): Expect a 30-50% reduction compared to neat PP.

-

Mitigation: If impact strength is critical, incorporate an impact modifier (e.g., POE - Polyolefin Elastomer) at 5-10%, but be aware this adds fuel and may require slightly higher FR loading.

Blooming/Migration Test

One of EBTBP's main advantages is non-blooming. Validate this:

-

Protocol: Place molded plaques in an oven at 80°C for 168 hours (7 days).

-

Observation: Inspect surface for white powder exudation. EBTBP should show zero bloom , whereas lower molecular weight BFRs will powder out.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Flaming Drips (UL94 Fail) | Insufficient Synergist | Increase Sb₂O₃ ratio; ensure Br:Sb is near 3:1. |

| Grey/Black Specks | Material Degradation | Reduce screw speed (shear heat); check antioxidant levels; lower barrel temps. |

| Low Impact Strength | Poor Dispersion | Increase screw RPM; optimize screw design (add kneading blocks); use surface-treated FR. |

| Yellowing | Thermal Oxidation | EBTBP is stable, but PP is not. Increase phosphite stabilizer (e.g., Irgafos 168). |

References

-

Albemarle Corporation. (2023). Saytex BT-93 Flame Retardant Technical Data Sheet. Retrieved from [Link]

-

National Institutes of Health (NIH). (1999).[1] Toxicological Summary for Ethylenebis(tetrabromophthalimide). Retrieved from [Link]

-

Government of Canada. (2019). Screening Assessment: EBTBP (Chemicals Management Plan). Retrieved from [Link]

Technical Application Note: Optimized Incorporation of Saytex BT-93 in HIPS

Executive Summary

This application note details the technical methodology for incorporating Saytex BT-93 (Ethylene bis(tetrabromophthalimide)) into High-Impact Polystyrene (HIPS) to achieve UL94 V-0 flammability ratings. Unlike melt-blendable brominated flame retardants (such as certain brominated epoxies), Saytex BT-93 possesses a melting point (~456°C) significantly higher than the processing temperature of HIPS (200–230°C). Consequently, it functions as a solid filler within the polymer matrix.

Successful incorporation requires a processing strategy focused on dispersive mixing rather than melt blending. This guide provides a self-validating protocol to maximize flame retardancy while minimizing the degradation of HIPS mechanical properties, specifically Notched Izod Impact strength.

Material Science Fundamentals

The Filler-Matrix Interaction

Saytex BT-93 is a non-blooming, aromatic brominated flame retardant (FR). Its high thermal stability and UV resistance make it superior to DecaBDE for applications requiring color stability (e.g., white electronics housings).

-

Saytex BT-93 State: Solid particulate (Mean particle size ~3 µm).

-

HIPS Matrix: Two-phase system comprising a rigid polystyrene matrix and dispersed polybutadiene rubber particles.

-

Critical Challenge: The FR particles can act as stress concentrators, initiating cracks and significantly reducing the impact resistance provided by the rubber phase. Proper dispersion is non-negotiable.

The Synergistic Mechanism

BT-93 requires a synergist, typically Antimony Trioxide (ATO, Sb₂O₃), to function effectively. The mechanism occurs in the gas phase:[1]

-

Decomposition: At fire temperatures, BT-93 releases HBr.

-

Synergism: HBr reacts with Sb₂O₃ to form Antimony Tribromide (SbBr₃).

-

Radical Scavenging: SbBr₃ is a heavy, volatile gas that enters the flame zone, scavenging high-energy H• and OH• radicals, thereby extinguishing the combustion cycle.

Formulation Framework

The following formulations are starting points for achieving specific UL94 ratings at 1.6mm and 3.2mm thicknesses.

Table 1: Recommended Starting Formulations (Weight %)

| Component | Function | UL94 V-2 Target | UL94 V-0 Target |

| HIPS Resin | Base Matrix | 88 - 90% | 80 - 82% |

| Saytex BT-93 | Flame Retardant | 8 - 10% | 12 - 14% |

| Antimony Trioxide | Synergist | 2.5 - 3.0% | 4.0 - 5.0% |

| SBS Copolymer | Impact Modifier | 0 - 2% | 3 - 5% |

| Antioxidants | Thermal Stabilizer | 0.2% | 0.2% |

| Zinc Stearate | Lubricant/Dispersion | 0.3% | 0.3% |

Expert Insight: As FR loading increases (V-0 target), impact strength drops. The addition of Styrene-Butadiene-Styrene (SBS) block copolymer is recommended to restore ductility.

Processing Protocol: Twin-Screw Extrusion

Objective: Achieve homogenous distribution of solid BT-93 and ATO particles without degrading the polybutadiene rubber phase of the HIPS.

Equipment Configuration

-

Extruder: Co-rotating Twin-Screw Extruder (L/D ratio ≥ 32:1 recommended).

-

Feeder Setup:

-

Feeder A (Main Throat): HIPS pellets + SBS + Lubricants.

-

Feeder B (Side Feeder - Downstream): Saytex BT-93 + ATO powder blend.

-

Reasoning: Split feeding reduces abrasive wear on the screws in the melting zone and prevents the FR from interfering with the initial melting of the HIPS.

-

Screw Design Strategy

Since BT-93 does not melt, the screw design must utilize kneading blocks to generate shear forces capable of breaking up agglomerates.

-

Zone 1-2 (Conveying): Deep flighted elements for rapid intake.

-

Zone 3-4 (Melting): Kneading blocks (45°/90°) to melt the HIPS.

-

Zone 5 (Side Feed): High-pitch conveying elements to accept the FR powder.

-

Zone 6-7 (Mixing): Distributive mixing elements (e.g., gear mixers or narrow kneading discs). Avoid excessive shear that would degrade the rubber phase.

-

Zone 8 (Pumping): Standard conveying to the die.

Temperature Profile

Keep temperatures below 240°C to prevent thermal degradation of the HIPS rubber phase. BT-93 is stable up to >400°C, so it is not the limiting factor.

| Zone | Feeder | Melt Zone | Mixing Zone | Die |

| Temp (°C) | 180 | 210 | 220 | 230 |

Visualization of Workflows & Mechanisms

Compounding Workflow

This diagram illustrates the split-feed protocol essential for maintaining HIPS integrity while incorporating solid FR fillers.

Figure 1: Split-feed extrusion workflow minimizing screw wear and optimizing dispersion.

Flame Retardant Mechanism